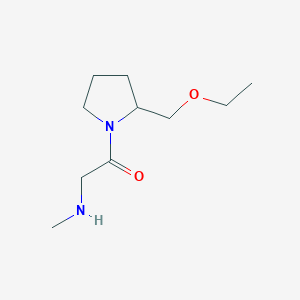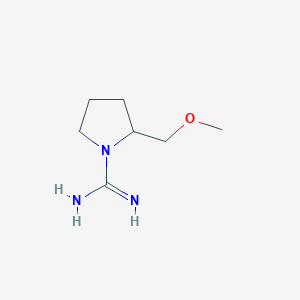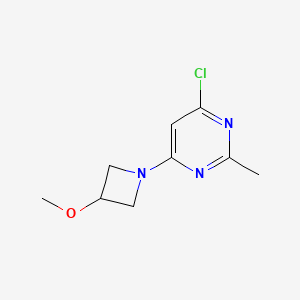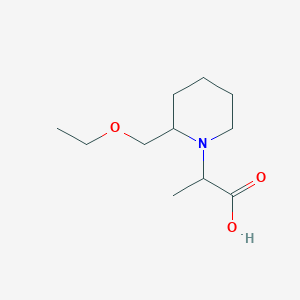
1-(2-(Ethoxymethyl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one
Übersicht
Beschreibung
1-(2-(Ethoxymethyl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one is a useful research compound. Its molecular formula is C10H20N2O2 and its molecular weight is 200.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Ethylene Oligomerization Studies
Research on nickel(II) complexes chelated by (amino)pyridine ligands, including studies involving reductions of imine compounds and reactions with (amino)pyridine ligands, has shown the production of active ethylene oligomerization catalysts. These catalysts primarily yield ethylene dimers, in addition to trimers and tetramers, with density functional theory studies providing insights into the reactivity trends and influence of complex structure on ethylene oligomerization reactions (Nyamato, Ojwach, & Akerman, 2016).
Synthesis and Characterization of Chromophores
The synthesis and characterization of new dibranched, heterocyclic "push-pull" chromophores have been explored, focusing on their covalent self-assembly, thin-film microstructure, and nonlinear optical response. This research underscores the importance of chromophore molecular architecture and film growth method on the optical/electrooptic response of the films (Facchetti et al., 2006).
Catalytic Behavior and Complex Structure Influences
Studies on Palladium(II) complexes of (pyridyl)imine ligands as catalysts for the methoxycarbonylation of olefins have demonstrated how the catalytic behavior of complexes can be influenced by both the complex structure and the olefin chain length. This research provides valuable insights into the design and optimization of catalysts for specific chemical reactions (Zulu, Nyamato, Tshabalala, & Ojwach, 2020).
Synthesis of Key Intermediates for Antibiotic Preparation
The development of a highly efficient and stereoselective synthesis of a key intermediate in the preparation of an antibiotic for use against community-acquired respiratory tract infections, including multidrug-resistant organisms, highlights the importance of catalytic asymmetric hydrogenation and S(N)2 substitution reactions in the synthesis of pharmaceutical compounds (Lall et al., 2012).
Eigenschaften
IUPAC Name |
1-[2-(ethoxymethyl)pyrrolidin-1-yl]-2-(methylamino)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-3-14-8-9-5-4-6-12(9)10(13)7-11-2/h9,11H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXXUIFOQAQSLDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCN1C(=O)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















